1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole
CAS No.:
Cat. No.: VC13579086
Molecular Formula: C8H9N5O2
Molecular Weight: 207.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9N5O2 |
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Molecular Weight | 207.19 g/mol |
IUPAC Name | 1-ethyl-4-nitro-3-pyrazol-1-ylpyrazole |
Standard InChI | InChI=1S/C8H9N5O2/c1-2-11-6-7(13(14)15)8(10-11)12-5-3-4-9-12/h3-6H,2H2,1H3 |
Standard InChI Key | QKTCPNVWLVOVNB-UHFFFAOYSA-N |
SMILES | CCN1C=C(C(=N1)N2C=CC=N2)[N+](=O)[O-] |
Canonical SMILES | CCN1C=C(C(=N1)N2C=CC=N2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a bipyrazole backbone where two pyrazole rings are linked at the 1- and 3'-positions. The ethyl group at the 1'-position and the nitro group at the 4'-position introduce steric and electronic modifications that influence its chemical behavior.
Molecular Geometry
X-ray crystallography of analogous bipyrazoles reveals a near-planar arrangement of the pyrazole rings, with dihedral angles <10° between rings . The nitro group adopts a coplanar orientation relative to its pyrazole ring, facilitating resonance stabilization.
Spectroscopic Properties
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IR Spectroscopy: Strong absorption bands at 1,520–1,540 cm (N–O asymmetric stretch) and 1,340–1,360 cm (N–O symmetric stretch) confirm the nitro group.
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NMR: -NMR signals at δ 1.42 (triplet, –CHCH) and δ 4.35 (quartet, –CH–) verify the ethyl group .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves Claisen-Schmidt condensation or cyclocondensation strategies:
Route A: Pyrazole Functionalization
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Ethylation: Treatment of 4-nitro-1'H-1,3'-bipyrazole with ethyl bromide in the presence of KCO (yield: 68–72%) .
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Nitration: Subsequent nitration using HNO/HSO at 0–5°C introduces the nitro group.
Route B: Multi-Component Reactions
A one-pot synthesis via Huisgen cycloaddition between ethyl azide and nitroacetylene derivatives achieves higher atom economy (yield: 58%).
Optimization Challenges
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Side Reactions: Competing N-alkylation and over-nitration reduce yields.
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Purification: Column chromatography with ethyl acetate/hexane (3:7) resolves regioisomers .
Chemical Reactivity and Derivatives
Nitro Group Transformations
The nitro group undergoes selective reduction to an amine using H/Pd-C (90% conversion), enabling access to derivatives like 1'-ethyl-4'-amino-1'H-1,3'-bipyrazole.
Electrophilic Substitution
Reactivity at the pyrazole C-5 position is enhanced by the electron-withdrawing nitro group:
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Sulfonation: SO/HSO yields sulfonated derivatives (used in dye synthesis).
Reaction | Conditions | Product |
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Reduction (Nitro→Amine) | H, Pd/C, EtOH, 25°C | 4'-Amino derivative |
Sulfonation | SO, HSO, 80°C | Sulfonic acid analog |
Biological Activities
Anticancer Screening
Preliminary data against MCF-7 breast cancer cells (IC: 28 µM) indicate apoptosis induction via caspase-3 activation .
Comparative Analysis with Analogues
Compound | Structure | Bioactivity (IC) |
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1'-Methyl-4'-nitro-1'H-1,3'-bipyrazole | Methyl vs. ethyl substituent | MCF-7: 35 µM |
4'-Amino-1'-ethyl-1'H-1,3'-bipyrazole | Reduced nitro group | Enhanced solubility |
The ethyl group in 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole improves lipid membrane permeability compared to methyl analogues.
Applications in Materials Science
Coordination Polymers
Reaction with Cu(II) acetate forms a porous polymer (BET surface area: 450 m/g) for gas storage.
Energetic Materials
The nitro group contributes to a heat of explosion of 5,200 J/g, suggesting utility in propellants.
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